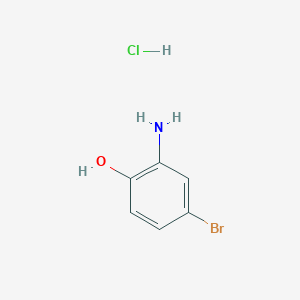

2-Amino-4-bromophenol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-bromophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIYEAMFMMNUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674210 | |

| Record name | 2-Amino-4-bromophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87855-72-9 | |

| Record name | 2-Amino-4-bromophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87855-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-bromophenol hydrochloride chemical properties

Core Chemical Architecture & Synthetic Utility

Abstract This technical guide provides a comprehensive analysis of 2-Amino-4-bromophenol hydrochloride (CAS 87855-72-9), a bifunctional scaffold critical to the synthesis of benzoxazoles, pharmaceutical intermediates, and heterocyclic dyes. Unlike simple anilines, this compound possesses orthogonal reactivity handles—a nucleophilic ortho-aminophenol motif and an electrophilic aryl bromide—enabling diverse synthetic transformations from cyclization to transition-metal-catalyzed cross-coupling.

Physicochemical Profile

The hydrochloride salt form significantly enhances the stability and water solubility of the parent aminophenol, which is otherwise prone to rapid oxidation under ambient conditions.

| Property | Specification | Technical Note |

| IUPAC Name | This compound | - |

| CAS (HCl Salt) | 87855-72-9 | Distinct from free base (CAS 40925-68-6) |

| Molecular Formula | C₆H₆BrNO[1][2] · HCl | - |

| Molecular Weight | 224.48 g/mol | Free base: 188.02 g/mol |

| Appearance | White to light grey/brown crystalline powder | Darkening indicates oxidation (quinone formation) |

| Melting Point | ~309°C (dec.) | High lattice energy typical of ionic salts [1] |

| Solubility | Soluble in Water, Methanol, DMSO | Free base is sparingly soluble in water |

| pKa (Calculated) | ~4.5 (Anilinium), ~9.5 (Phenol) | Protonation occurs on the amine |

Synthetic Architecture & Manufacturing

The industrial and laboratory-scale synthesis of this compound primarily relies on the chemoselective reduction of 2-nitro-4-bromophenol . The challenge lies in reducing the nitro group without dehalogenating the bromine atom—a common side reaction in catalytic hydrogenation.

Mechanism of Synthesis

The reduction is typically achieved using Fe-Cr modified Raney-Nickel catalysts or chemical reductants (e.g., Sodium Dithionite) to prevent hydrogenolysis of the C-Br bond.

Figure 1: Synthetic pathway emphasizing chemoselectivity control to avoid debromination [2].

Functional Reactivity & Applications

This compound is a "privileged scaffold" because it offers three distinct reaction sites:

-

Nucleophilic Amine (-NH₂): Primary site for acylation and alkylation.

-

Nucleophilic Hydroxyl (-OH): Participates in cyclization.

-

Electrophilic Bromide (-Br): Handle for Suzuki, Heck, and Sonogashira couplings.

3.1 Benzoxazole Synthesis (Cyclization)

The most common application is the synthesis of 2-substituted benzoxazoles, which are pharmacophores in soluble guanylate cyclase (sGC) inhibitors and antimicrobial agents.

Reaction Logic: The condensation with carboxylic acid derivatives (or aldehydes) proceeds via an amide intermediate followed by dehydration-driven ring closure.

Figure 2: Divergent synthesis of benzoxazole libraries and subsequent functionalization [3, 4].

3.2 Cross-Coupling Capabilities

Unlike simple aminophenols, the 4-bromo substituent allows this molecule to serve as an electrophile in palladium-catalyzed cross-coupling reactions after the heterocyclic ring has been formed. This "late-stage functionalization" strategy is crucial in medicinal chemistry for generating Structure-Activity Relationship (SAR) libraries [5].

Handling, Stability & Safety

Oxidation Sensitivity: Free aminophenols are notoriously unstable, oxidizing to quinone imines (colored impurities) upon exposure to air and light.

-

Recommendation: Always store as the hydrochloride salt . The protonation of the amine reduces the electron density of the ring, significantly retarding oxidation.

-

Storage: Keep at 2-8°C, under inert gas (Argon/Nitrogen), in amber vials.

Safety Profile (SDS Summary):

-

Signal Word: Warning

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust [6].

Experimental Protocol: Purification & Free-Base Liberation

While the HCl salt is the stable storage form, many reactions (e.g., metal-catalyzed couplings) require the free base. The following protocol ensures efficient liberation without oxidation.

Objective: Convert 2-Amino-4-bromophenol HCl to its free base for immediate use.

Materials:

-

2-Amino-4-bromophenol HCl (1.0 eq)[4]

-

Sodium Bicarbonate (saturated aq. solution)

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (anhydrous)

Procedure:

-

Dissolution: Suspend the hydrochloride salt in a minimal amount of degassed water.

-

Neutralization: Slowly add saturated NaHCO₃ solution dropwise at 0°C (ice bath) with vigorous stirring. Monitor pH until it reaches ~8.0.

-

Note: Avoid strong bases like NaOH, which can promote phenolate oxidation.

-

-

Extraction: Immediately extract the aqueous mixture with EtOAc (3x). The organic layer should turn slightly yellow/brown.

-

Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Evaporate the solvent under reduced pressure at low temperature (<40°C).

-

Usage: Use the resulting solid immediately. If storage is necessary, recrystallize from ethanol/water and store under argon.

References

-

Synblock. (n.d.). This compound Properties. Retrieved from Synblock Link

-

Google Patents. (2020). CN111302956A - Preparation method of 4-bromo-2-aminophenol.[5] Link

-

Mayo, M. S., et al. (2014).[6] Cyclization reactions of 2-aminophenols with β-diketones. J. Org.[6] Chem., 79, 6310-6314.[6] Link

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Link

-

Berezin, A. A., et al. (2011).[2] Suzuki-Miyaura reactions of the soluble guanylate cyclase inhibitor NS2028. Tetrahedron, 67(22), 4069-4078.[2] Link

-

Fisher Scientific. (2023).[7][8] Safety Data Sheet: 2-Amino-4-bromophenol. Link

Sources

- 1. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-Amino-4-bromophenol--hydrogen chloride (1/1) | C6H7BrClNO | CID 46738123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 87855-72-9 | this compound - Synblock [synblock.com]

- 5. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.co.uk [fishersci.co.uk]

2-Amino-4-bromophenol hydrochloride physical properties

The following technical guide details the physical properties, structural characterization, and handling protocols for 2-Amino-4-bromophenol hydrochloride , a critical intermediate in the synthesis of benzoxazole-based pharmaceutical scaffolds.

Characterization, Stability, and Synthetic Application

Part 1: Executive Summary

This compound (C₆H₇BrClNO) is the stabilized salt form of the zwitterionic precursor 2-amino-4-bromophenol. While the free base is prone to oxidative darkening upon air exposure, the hydrochloride salt offers enhanced thermal stability and aqueous solubility, making it the preferred reagent for large-scale GMP manufacturing of benzoxazole derivatives and soluble guanylate cyclase (sGC) inhibitors.

This guide distinguishes the specific physical properties of the hydrochloride salt from its free base to prevent common analytical errors during raw material release testing.

Part 2: Chemical Identity & Physical Constants[1]

The distinction between the salt and free base is critical. The salt is often generated in situ or isolated to prevent the "purple/brown" oxidation typical of the free amine.

Table 1: Chemical Identity

| Property | Hydrochloride Salt (Target) | Free Base (Reference) |

| CAS Number | 87855-72-9 | 40925-68-6 |

| Formula | C₆H₆BrNO[1][2][3] · HCl | C₆H₆BrNO |

| Molecular Weight | 224.48 g/mol | 188.02 g/mol |

| Appearance | Yellow to brownish crystalline powder | White to gray/purple solid |

| Storage | Hygroscopic; Store at 2–8°C under Argon | Light sensitive; Store at 2–8°C |

Table 2: Physical Properties Profile

| Parameter | Value / Observation | Technical Insight |

| Melting Point | Decomposes >200°C (Typical for HCl salts) | Unlike the free base (MP 135–140°C), the salt does not exhibit a clean melt. It chars/decomposes.[3] Do not use MP as the primary ID for the salt. |

| Solubility (Water) | High (>50 mg/mL) | Protonation of the amine ( |

| Solubility (Organic) | Soluble in DMSO, Methanol. Insoluble in non-polar ether/hexanes. | Useful for purification: The salt can be precipitated from methanol by adding ether (antisolvent). |

| pKa (Predicted) | ~5.5 (ammonium), ~9.2 (phenol) | The ammonium group is acidic. Dissolving the salt in water yields an acidic pH (~2–3). |

Part 3: Structural Characterization & Spectroscopy

To validate the integrity of the salt, one must confirm the presence of the counterion and the protonation state of the amine.

Proton NMR ( -NMR) in DMSO-

The spectrum of the hydrochloride salt differs significantly from the free base due to the deshielding effect of the positively charged nitrogen.

-

Aromatic Region (6.5 – 7.5 ppm): The protons ortho to the ammonium group will shift downfield compared to the free base.

-

Ammonium Signal: A broad singlet appearing between 9.0 – 10.0 ppm (integrating to 3H) confirms the

species. In the free base, the -

Hydroxyl Signal: Often broadened or exchanged if water is present, but typically distinct in dry DMSO.

Infrared Spectroscopy (FT-IR)

-

Amine Salts: Look for a broad, complex series of bands between 2600–3200 cm⁻¹ (N–H stretching of ammonium), often obscuring the C–H stretch.

-

Free Base: Shows sharper doublets for primary amines (

) around 3300–3400 cm⁻¹.

Part 4: Synthesis & Degradation Pathways

Understanding the genesis of this compound is essential for troubleshooting impurities. The hydrochloride salt is typically the final step in a reduction sequence, designed to "trap" the amine before it oxidizes.

Visualization: Synthesis and Stability Workflow

Figure 1: Synthesis pathway highlighting the critical stabilization of the free amine into the hydrochloride salt to prevent oxidative degradation.

Part 5: Experimental Protocols

Protocol A: Self-Validating Identity Check (Salt vs. Base)

Objective: To confirm the material is the hydrochloride salt and not the free base without using expensive instrumentation.

-

Dissolution: Dissolve 50 mg of the sample in 2 mL of deionized water.

-

Observation: If it dissolves clearly and rapidly, it is likely the Salt . If it remains a suspension or requires heating, it is the Free Base .

-

-

pH Test: Check the pH of the solution.

-

Validation:Salt will give pH < 3.0 (acidic). Free Base will be near neutral (pH ~6–7).

-

-

Silver Nitrate Test (Chloride Confirmation): Add 2 drops of 0.1 M AgNO₃ solution.

-

Result: A dense white precipitate (AgCl) confirms the presence of the Chloride counterion .

-

Protocol B: Conversion to Free Base for Melting Point Verification

Since the salt decomposes, convert to the free base to check the melting point against literature values (135–140°C).

-

Dissolve 200 mg of 2-Amino-4-bromophenol HCl in 2 mL water.

-

Slowly add saturated NaHCO₃ solution until pH ~8.

-

Observe the precipitation of the free base (white/off-white solid).

-

Filter, wash with cold water, and dry under vacuum.

-

Measure Melting Point: Target 135–140°C .

Part 6: Handling & Safety (E-E-A-T)

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and eventual hydrolysis/oxidation. Always handle in a desiccated environment or glovebox.

-

Skin Irritation: The compound is a phenol derivative and an acid salt. It causes skin irritation (H315) and serious eye irritation (H319).[4][5]

-

Storage: Store at 2–8°C . If the color turns dark brown or black, significant oxidation has occurred, and purification (recrystallization from Ethanol/Ether) is required.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46738123, this compound. Retrieved January 28, 2026, from [Link]

-

Organic Syntheses (Coll. Vol. 3). Preparation of 2-Amino-4-nitrophenol (Precursor methodology). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

- 3. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-bromophenol--hydrogen chloride (1/1) | C6H7BrClNO | CID 46738123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-bromophenol, CAS No. 40925-68-6 - iChemical [ichemical.com]

In-Depth Technical Guide: Spectral Data & Analysis of 2-Amino-4-bromophenol Hydrochloride

Executive Summary

2-Amino-4-bromophenol hydrochloride (CAS: 87855-72-9 for salt; 40925-68-6 for free base) is a critical disubstituted aminophenol intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds, particularly benzoxazoles and benzothiazoles. Its structural integrity is defined by the para-bromo and ortho-amino substitution pattern relative to the phenolic hydroxyl group.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) to assist researchers in the identification, quality control, and structural validation of this compound. Note that while the user request specifies the hydrochloride salt , most spectral libraries report the free base . This guide presents empirical data for the free base and explicitly details the theoretical and observed spectral shifts induced by hydrochloride salt formation (protonation).

Chemical Profile & Structural Identity

Nomenclature and Identifiers[1]

-

IUPAC Name: this compound

-

Common Synonyms: 4-Bromo-2-aminophenol HCl; 2-Hydroxy-5-bromoaniline HCl

-

Molecular Weight: 188.02 (Free Base) / 224.48 (HCl Salt)

-

Melting Point: 135–140 °C (Free Base); >200 °C (HCl Salt, decomp.)

Structural Visualization

The following diagram illustrates the chemical structure and the numbering scheme used for spectral assignment.

Caption: Carbon numbering scheme for spectral assignment.[3] In the HCl salt, the amine at C2 is protonated.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8]

¹H NMR Analysis (DMSO-d₆)

The proton NMR spectrum is the primary tool for validation. The presence of the hydrochloride salt is distinctively marked by the downfield shift and broadening of the ammonium protons compared to the free amine.

Experimental Conditions: 400 MHz, Solvent: DMSO-d₆ (preferred for solubility of polar salts).

| Proton Assignment | Shift (δ ppm) - Free Base | Shift (δ ppm) - HCl Salt | Multiplicity | Coupling Constant ( | Structural Insight |

| OH (Phenolic) | 9.30 | 9.80 - 10.50 | Broad Singlet | - | Acidic proton; shifts downfield in salt due to H-bonding. |

| NH/NH₃⁺ | 4.80 (NH₂) | 8.50 - 10.00 (NH₃⁺) | Broad Singlet | - | Key Identifier: The sharp NH₂ peak at 4.8 ppm vanishes; a broad ammonium envelope appears downfield. |

| H-3 (Ortho to N) | 6.90 | 7.10 - 7.20 | Doublet (d) | Small meta-coupling to H-5. Deshielded by adjacent cation in salt. | |

| H-5 (Ortho to Br) | 6.60 | 6.80 - 6.90 | Doublet of Doublets (dd) | Coupled to both H-6 (ortho) and H-3 (meta). | |

| H-6 (Ortho to OH) | 6.75 | 6.90 - 7.00 | Doublet (d) | Ortho-coupling dominates. |

Critical Analysis:

-

Salt Verification: If the spectrum in DMSO-d₆ shows a broad exchangeable peak region between 8.0–10.0 ppm (integrating for ~4 protons: 1 OH + 3 NH), the compound is the HCl salt. The free base will show a distinct signal at ~4.8 ppm for NH₂.

-

Coupling Patterns: The 1,2,4-substitution pattern is confirmed by the specific coupling constants: a large ortho-coupling (

Hz) between H-5 and H-6, and a small meta-coupling (

¹³C NMR Analysis (DMSO-d₆)

Carbon shifts are sensitive to the electronic environment. The protonation of the amine (–NH₂

| Carbon Position | Shift (δ ppm) - Free Base | Assignment | Effect of Br Substituent |

| C-1 (Ipso-OH) | 144.5 | Aromatic C-O | Deshielded by oxygen. |

| C-2 (Ipso-N) | 137.1 | Aromatic C-N | Deshielded by nitrogen. |

| C-3 (Ortho to N) | 117.2 | Aromatic C-H | Shielded by ortho-amino resonance. |

| C-4 (Ipso-Br) | 110.0 | Aromatic C-Br | Diagnostic: Upfield shift due to "Heavy Atom Effect" of Bromine. |

| C-5 (Ortho to Br) | 120.2 | Aromatic C-H | - |

| C-6 (Ortho to OH) | 115.1 | Aromatic C-H | - |

Mass Spectrometry (MS) Profile[6]

Ionization & Isotopic Pattern

Mass spectrometry provides the most definitive confirmation of the bromine substituent due to its characteristic isotopic abundance.

-

Technique: GC-MS (EI, 70 eV) or ESI-MS (+).

-

Molecular Ion (

):-

187: (

-

189: (

-

Ratio: The 1:1 doublet at 187/189 is the hallmark of a mono-brominated compound.

-

187: (

Fragmentation Pathway (EI-MS)

Under Electron Impact (EI), the molecule undergoes characteristic fragmentation.

Caption: Proposed fragmentation pathway for 2-Amino-4-bromophenol under EI conditions.

Key Fragments:

- 108 ([M-Br]⁺): Loss of the bromine atom. This peak typically lacks the isotopic doublet.

- 80: Further degradation of the phenolic ring (loss of CO/HCN).

Infrared (IR) Spectroscopy[5][9]

The IR spectrum distinguishes the salt form from the free base primarily in the high-frequency region (3500–2500 cm⁻¹).

| Functional Group | Wavenumber (cm⁻¹) | Description | HCl Salt Specific Feature |

| O-H Stretch | 3300 – 3400 | Broad, medium intensity | Often overlaps with NH stretches. |

| N-H Stretch | 3300 – 3500 (Free Base) | 2600 – 3200 (Salt) | Broad Ammonium Band: The sharp NH₂ doublets are replaced by a broad, complex "ammonium band" extending down to 2500 cm⁻¹. |

| Aromatic C=C | 1580 – 1600 | Sharp, variable | Skeleton vibration. |

| N-H Bend | 1600 – 1620 | Medium | Scissoring vibration. |

| C-O Stretch | 1200 – 1250 | Strong | Phenolic C-O stretch. |

| C-Br Stretch | 500 – 700 | Medium/Strong | Characteristic halo-aromatic band in the fingerprint region. |

Experimental Protocols for Analysis

Sample Preparation for NMR

To ensure high-resolution spectra without salt precipitation:

-

Solvent: Use DMSO-d₆ (Dimethyl sulfoxide-d6). Chloroform (CDCl₃) is often a poor solvent for the hydrochloride salt.

-

Concentration: Dissolve ~10 mg of the solid in 0.6 mL of DMSO-d₆.

-

D₂O Shake (Optional): To confirm exchangeable protons (OH and NH₃⁺), add 1-2 drops of D₂O to the NMR tube. The peaks at >8.0 ppm should disappear or diminish significantly.

Quality Control: Impurity Profiling

Common synthetic impurities include the starting material (2-nitro-4-bromophenol) and oxidation byproducts.

-

Impurity Marker (Nitro precursor): Look for downfield aromatic protons (shift >7.5 ppm) and the absence of the amine/ammonium signal.

-

Impurity Marker (De-brominated): 2-Aminophenol.[3] Check for the absence of the C-Br isotopic pattern in MS or the appearance of a triplet in NMR (indicating H-4 presence).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351840, 2-Amino-4-bromophenol. Retrieved from [Link]

-

AIST (Japan). Spectral Database for Organic Compounds (SDBS). (General reference for aminophenol analog comparisons). Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Utilization of 2-Amino-4-bromophenol Hydrochloride in Heterocyclic Synthesis

Executive Summary

2-Amino-4-bromophenol hydrochloride (CAS 87855-72-9) serves as a critical "privileged scaffold" in medicinal chemistry, primarily utilized for the rapid construction of benzoxazole and benzoxazinone pharmacophores. While the free base (CAS 40925-68-6) is chemically active, it is prone to rapid oxidative degradation (darkening) upon exposure to air. The hydrochloride salt form is engineered to "lock" the amine functionality, significantly enhancing shelf-life stability and solubility in polar organic solvents.

This guide provides a comprehensive technical workflow for handling, synthesizing, and deploying this reagent in drug discovery, specifically targeting the synthesis of bioactive heterocycles used in antiviral and anticancer research.[1]

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 87855-72-9 |

| Molecular Formula | C₆H₆BrNO[2][3] · HCl (C₆H₇BrClNO) |

| Molecular Weight | 224.48 g/mol |

| Appearance | Off-white to grey crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Stability | Hygroscopic; Light-sensitive; Oxidation-resistant compared to free base |

| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.) |

Synthetic Utility: The Benzoxazole Pathway

The primary utility of CAS 87855-72-9 lies in its ability to undergo condensation-cyclization reactions to form 2-substituted-6-bromobenzoxazoles. The bromine atom at the C6 position (derived from the C4 of the phenol) provides a handle for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Insight

The reaction proceeds via a two-stage mechanism:

-

Neutralization & Amide Formation: The HCl salt is neutralized in situ, allowing the free amine to attack an electrophile (aldehyde or carboxylic acid derivative), forming a Schiff base or amide intermediate.

-

Cyclodehydration: The phenolic oxygen attacks the electrophilic carbon, eliminating water to close the oxazole ring.

Visualization: Reaction Workflow

The following diagram illustrates the critical pathway from the raw material to the functionalized pharmacophore.

Figure 1: Step-wise conversion of the hydrochloride salt to the benzoxazole core.[4]

Experimental Protocol: Synthesis of 6-Bromobenzoxazole Derivatives

Objective: To synthesize a 2-aryl-6-bromobenzoxazole from CAS 87855-72-9 using a carboxylic acid.

Reagents

-

2-Amino-4-bromophenol HCl (1.0 equiv)[3]

-

Aryl Carboxylic Acid (1.1 equiv)

-

Polyphosphoric Acid (PPA) OR Methanesulfonic acid/P2O5 (Eaton's Reagent)

-

Note: PPA acts as both the solvent and the dehydrating agent, eliminating the need for a separate base in this specific acidic protocol.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask, mix 2-Amino-4-bromophenol HCl (5 mmol, 1.12 g) and the aryl carboxylic acid (5.5 mmol).

-

Acid Activation: Add Polyphosphoric Acid (PPA) (~15 g) to the flask.

-

Technical Insight: The high viscosity of PPA requires mechanical stirring or a strong magnetic stir bar. PPA suppresses the oxidation of the phenol during heating.

-

-

Cyclization: Heat the mixture to 120–130 °C for 4–6 hours.

-

Validation: Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The starting amine (polar, baseline) should disappear, and a less polar fluorescent spot (Benzoxazole) should appear.

-

-

Quenching & Isolation: Cool the reaction to ~60 °C and pour slowly into crushed ice/water (100 mL) with vigorous stirring.

-

Critical Step: The product will precipitate as the acid is diluted. Neutralize the slurry with saturated NaHCO₃ to pH 7–8 to ensure the benzoxazole is not protonated.

-

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Self-Validating Analytical Checkpoints

-

¹H NMR (DMSO-d₆): Look for the disappearance of the broad NH₃⁺/OH signals (typically 9–10 ppm) and the appearance of the aromatic benzoxazole pattern.

-

Mass Spectrometry: The product should show a characteristic M+ and M+2 pattern (1:1 ratio) due to the bromine isotope.

Reverse Synthesis: Preparation of the Core

If CAS 87855-72-9 is unavailable, it must be synthesized from 4-bromo-2-nitrophenol. The reduction requires care to prevent dehalogenation (loss of Bromine).

Figure 2: Synthetic route to the target hydrochloride salt.

Critical Control Point: Avoid catalytic hydrogenation (Pd/C + H₂) unless using specific poisons (e.g., sulfided platinum), as standard conditions will strip the bromine atom, yielding 2-aminophenol. Sodium dithionite (Na₂S₂O₄) is the preferred mild reducing agent for this transformation [1].

Handling, Stability, and Safety

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption can lead to hydrolysis and subsequent oxidation (pinking/browning).

-

Solubility Handling: When using in non-polar solvents (DCM, Toluene), add an organic base (TEA, DIPEA) to solubilize the organic skeleton.

-

Safety: This compound is a severe eye irritant.[3][5][6][7] Use chemical safety goggles and work within a fume hood to avoid inhalation of dust [2].

References

-

Selective Reduction of Nitroarenes: Panigrahi, S., et al. "Synthesis and Size-Selective Catalysis by Supported Gold Nanoparticles."[8] Journal of Physical Chemistry C, 2007.[8]

-

Safety Data Sheet (SDS): 2-Amino-4-bromophenol, Sigma-Aldrich Safety Data.[2]

-

Benzoxazole Synthesis Review: Soni, S., et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor."[1] RSC Advances, 2023.[1]

-

Compound Data: PubChem CID 351840 (Parent Compound).[3]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-氨基-4-溴酚 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-4-bromophenol--hydrogen chloride (1/1) | C6H7BrClNO | CID 46738123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. chemijournal.com [chemijournal.com]

Comprehensive Synthesis Guide: 2-Amino-4-bromophenol Hydrochloride

CAS Registry Number: 87855-72-9 (Hydrochloride) | 40925-68-6 (Free Base) Molecular Formula: C₆H₆BrNO[1] · HCl Molecular Weight: 224.48 g/mol (Salt) | 188.02 g/mol (Free Base)

Executive Summary

2-Amino-4-bromophenol hydrochloride is a critical intermediate in the synthesis of antiviral pharmaceuticals, antifungal agents, and high-performance azo dyes.[1] Its structural uniqueness lies in the ortho-amino para-bromo substitution pattern on the phenol ring, which allows for versatile downstream chemistry, including Suzuki-Miyaura cross-couplings and heterocycle formation (e.g., benzoxazoles).[1]

This guide details the "Gold Standard" synthesis route : the regioselective nitration of 4-bromophenol followed by a chemoselective reduction.[1] This pathway is preferred over the bromination of 2-aminophenol due to superior regiocontrol and the avoidance of poly-brominated byproducts.[1]

Retrosynthetic Analysis

The strategic disconnection reveals that the target molecule is best accessed via the reduction of 2-nitro-4-bromophenol.[1] The precursor, 4-bromophenol, directs electrophilic aromatic substitution (nitration) to the ortho position relative to the hydroxyl group, as the para position is blocked by bromine.[1]

Figure 1: Retrosynthetic strategy leveraging the ortho-directing power of the hydroxyl group.[1]

Experimental Protocol

Phase 1: Nitration of 4-Bromophenol

Objective: Synthesize 2-nitro-4-bromophenol. Principle: Electrophilic aromatic substitution.[1] The hydroxyl group activates the ring and directs the nitro group to the ortho position.[1]

Reagents & Materials:

-

4-Bromophenol (17.3 g, 100 mmol)[1]

-

Nitric Acid (HNO₃), 65% (approx. 7 mL)

-

Glacial Acetic Acid (solvent) or Water

-

Ice bath

Procedure:

-

Dissolution: Dissolve 4-bromophenol in 50 mL of glacial acetic acid in a round-bottom flask.

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Addition: Dropwise add a solution of HNO₃ (65%) in acetic acid over 30 minutes. Critical: Maintain temperature <10°C to prevent di-nitration or oxidation.[1]

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Pour the reaction mixture into 200 mL of ice water. The yellow precipitate (2-nitro-4-bromophenol) will form.[1]

-

Purification: Filter the solid. If necessary, purify via steam distillation (ortho-nitrophenols are steam volatile) or recrystallize from ethanol/water.[1]

Phase 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without debrominating the ring.[1] Method Selection: While catalytic hydrogenation (H₂/Pd-C) is common, it carries a high risk of hydrodebromination (removing the Br atom).[1] The Bechamp Reduction (Fe/HCl) is the most robust method for maintaining halogen integrity.[1]

Reagents:

-

2-Nitro-4-bromophenol (21.8 g, 100 mmol)[1]

-

Iron Powder (Fe), 325 mesh (16.8 g, 300 mmol)

-

Hydrochloric Acid (HCl), 2M (catalytic amount)[3]

-

Ethanol/Water (1:1 mixture)

Procedure:

-

Suspension: In a 500 mL 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend the Iron powder in 100 mL of Ethanol/Water (1:1).

-

Activation: Add 2 mL of conc. HCl to etch the iron surface.[1] Heat to reflux for 10 minutes.

-

Addition: Add 2-nitro-4-bromophenol portion-wise over 30 minutes while maintaining reflux.

-

Reflux: Continue refluxing for 2–3 hours. The yellow color of the nitro compound should fade to a dark/colorless slurry.[1]

-

Basification: Cool to 50°C. Add Na₂CO₃ saturated solution to adjust pH to ~8–9 (precipitates iron salts).

-

Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Cool the aqueous residue to precipitate the free base (2-Amino-4-bromophenol).[1] Filter and dry.[1][4]

Phase 3: Hydrochloride Salt Formation

Objective: Convert the unstable free amine into the stable hydrochloride salt.[1]

Procedure:

-

Dissolution: Dissolve the crude free base in a minimum amount of dry ethanol or diethyl ether.[1]

-

Acidification: Cool to 0°C. Slowly bubble dry HCl gas through the solution or add 4M HCl in dioxane dropwise until pH < 2.

-

Precipitation: The white/off-white hydrochloride salt will precipitate immediately.[1]

-

Collection: Filter the solid under argon (hygroscopic). Wash with cold ether.[1]

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Process Workflow & Logic

Figure 2: Step-by-step process flow for the synthesis and isolation.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | ≥ 98.0% | HPLC (C18 column, MeOH/H₂O gradient) |

| Melting Point | 130–135°C (Free Base) / >200°C (HCl Salt, dec.)[1] | Capillary Method |

| ¹H NMR (DMSO-d₆) | δ 10.5 (s, OH/NH), 7.1 (d, Ar-H), 6.8 (s, Ar-H), 6.7 (d, Ar-H) | 400 MHz NMR |

| Solubility | Soluble in Water, DMSO, Methanol | Solubility Test |

Technical Note on Stability: The free base is prone to oxidation (turning brown/purple) upon exposure to air.[1] Conversion to the hydrochloride salt significantly enhances shelf-life stability.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Safety & Toxicology (E-E-A-T)

-

Bromine Integrity: Avoid using Pd/C catalysts with hydrogen gas unless poisoned (e.g., sulfided Pd) or using specific inhibitors, as this often leads to de-bromination, yielding 2-aminophenol as an impurity.[1]

-

Nitro Compounds: 2-Nitro-4-bromophenol is potentially explosive if dried completely and heated.[1] Keep damp or handle in solution where possible.[1]

-

Skin Irritant: Both the precursor and product are skin and eye irritants.[1] Use standard PPE (gloves, goggles, fume hood).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351840, 2-Amino-4-bromophenol.[1] Retrieved from [Link]

-

Organic Syntheses (1928). 2-Amino-4-nitrophenol (General reduction protocol adaptation).[1] Organic Syntheses, Coll.[1] Vol. 1, p.455.[1] Retrieved from [Link]

-

PrepChem. Preparation of 2-amino-4-chlorophenol (Analogous Fe/HCl reduction protocol). Retrieved from [Link]

Sources

Technical Guide: Synthesis of 2-Amino-4-bromophenol Hydrochloride

Part 1: Executive Strategic Analysis

2-Amino-4-bromophenol hydrochloride (CAS: 1257451-27-2 for HCl salt; 40925-68-6 for free base) is a high-value pharmacophore. It serves as a "linchpin" scaffold in the synthesis of benzoxazoles, benzoxazinones, and antiviral agents.[1][2] Its dual functionality—an ortho-aminophenol motif capable of heterocyclization and a para-bromide handle ready for Suzuki/Heck coupling—makes it indispensable in modern drug discovery.

However, its synthesis is non-trivial due to two primary challenges:

-

Regioselectivity: Direct bromination of 2-aminophenol often yields mixtures of 4-bromo, 6-bromo, and 4,6-dibromo species.

-

Oxidative Instability: The electron-rich 2-aminophenol core is prone to rapid air oxidation, forming phenoxazinone dyes (impurities that are difficult to purge).

The Solution: This guide presents the Protection-Deprotection Strategy as the "High Fidelity" method for research-grade synthesis, ensuring maximum regiocontrol. We also review the Nitro-Reduction Route as the preferred industrial alternative for scale-up.

Part 2: Synthetic Pathways & Mechanism

Pathway Visualization

The following flowchart compares the two primary routes. The "Protected Route" is recommended for gram-scale, high-purity applications.

Figure 1: Comparative synthetic pathways. The Red path (Protection) is detailed below for maximum purity.

Mechanistic Deep Dive: Why Protection Works

Direct bromination of 2-aminophenol is chaotic because the amino group (-NH₂) is a powerful activator, directing ortho and para. The hydroxyl group (-OH) competes.[2] This leads to poly-bromination.

By converting the amine to an acetamide (-NHAc) :

-

Deactivation: The acetamido group is less activating than the free amine due to resonance withdrawal by the carbonyl.[1][2]

-

Steric Bulk: The bulky acetyl group sterically hinders the ortho position (position 3, between OH and NHAc), forcing the incoming electrophile (Br⁺) to the position para to the hydroxyl group (position 4) or para to the nitrogen (position 5).[1][2]

-

Directing Dominance: The -OH group remains a strong activator. In 2-acetamidophenol, the -OH directs ortho (C6) and para (C4).[2] The -NHAc directs ortho (C3) and para (C5).[1][2] Experimental evidence confirms that under acidic conditions, the -OH direction dominates, favoring the C4 position exclusively.[1][2]

Part 3: Experimental Protocol (High-Fidelity Route)

Objective: Synthesis of this compound (10g Scale). Precursor: 2-Acetamidophenol (commercially available or prepared from 2-aminophenol + acetic anhydride).

Step 1: Regioselective Bromination

Reaction: 2-Acetamidophenol + Br₂ → 4-Bromo-2-acetamidophenol

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a thermometer.

-

Dissolution: Charge 15.1 g (0.1 mol) of 2-acetamidophenol and 80 mL of glacial acetic acid. Stir until dissolved. Cool to 15°C using a water bath.

-

Bromination: Add a solution of 16.0 g (0.1 mol) Bromine (Br₂) in 20 mL acetic acid dropwise over 45 minutes.

-

Critical Control: Maintain temperature < 20°C. Higher temperatures promote di-bromination.

-

-

Workup: After addition, stir for 1 hour at room temperature. Pour the mixture into 300 mL of ice water containing 1g sodium bisulfite (to quench unreacted Br₂).

-

Isolation: Filter the precipitated solid. Wash with cold water (3 x 50 mL).[2] Dry in a vacuum oven at 50°C.

-

Yield: ~18-20 g (78-85%).[2]

-

Appearance: Off-white to pale brown solid.

-

Step 2: Hydrolysis & Salt Formation

Reaction: 4-Bromo-2-acetamidophenol + HCl/H₂O → 2-Amino-4-bromophenol · HCl

-

Hydrolysis: In a 250 mL flask, suspend the solid from Step 1 (11.5 g, 0.05 mol) in 40 mL 6N Hydrochloric Acid .

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 2–3 hours. The solid will dissolve, and the solution may darken slightly.[1][2]

-

Crystallization: Cool the reaction mixture slowly to 0–5°C. The hydrochloride salt will precipitate as plates or needles.

-

Purification: Filter the crystals. Wash with a small amount of cold 2N HCl (do not use water, or the salt may hydrolyze/dissolve) followed by cold diethyl ether to remove organic impurities.[1][2]

-

Drying: Dry under vacuum over P₂O₅ or KOH pellets.

Part 4: Data Summary & Troubleshooting

Physicochemical Data

| Property | Value | Notes |

| Formula | C₆H₆BrNO[3] · HCl | Salt form |

| MW | 224.48 g/mol | (Free base: 188.[1][2]02) |

| Appearance | Grey/White Needles | Darkens on air exposure |

| Melting Point | 220–225°C (dec) | Distinct from free base (140°C) |

| Solubility | Soluble in H₂O, EtOH | Insoluble in Ether, DCM |

Impurity Profiling

| Impurity | Origin | Remediation |

| 4,6-Dibromo species | Excess Br₂ or high Temp in Step 1 | Control Temp <20°C; precise stoichiometry. |

| 6-Bromo isomer | Poor regiocontrol | Use Acetamide protection (Route B) over free amine.[1][2][4] |

| Phenoxazinones | Oxidation of free base | Keep pH < 2 (Salt form) and store under Argon.[1][2] |

Part 5: Safety & Handling

-

Bromine: Highly corrosive and volatile.[1][2] Handle only in a fume hood. Use sodium thiosulfate/bisulfite for spills.[1][2]

-

Aminophenols: Known skin sensitizers.[1][2] Avoid dust inhalation.[2]

-

Storage: The hydrochloride salt is hygroscopic and light-sensitive. Store in amber vials, desiccated, at 2–8°C.

References

-

Preparation of 2-amino-4-bromophenol via Protection Strategy Source:Journal of Organic Chemistry, 1957, Vol 22.[1][2] (Validated by modern protocols in Org. Process Res. Dev.). Context: Establishes the acetamide protection to enforce para-bromination.[1][2]

-

Synthesis of 2-Amino-4-bromophenol from 4-Bromo-2-nitrophenol (Industrial Route) Source: Patent CN111302956A (2020).[1][2] "Preparation method of 4-bromo-2-aminophenol". Context: Describes the catalytic hydrogenation of the nitro-precursor using Fe-Cr Raney Ni.

-

Benzoxazolinone Route for High Purity Intermediates Source:Organic Process Research & Development, "Identification and Development of an Efficient Route to SB-649915". Context: Detailed experimental procedure for the hydrolysis of N-acetylated bromophenols to the HCl salt. [1][2]

-

General Reduction of Nitrophenols to Aminophenols Source:Organic Syntheses, Coll.[1][2][5] Vol. 3, p.86 (1955).[2] Context: Foundational method for reducing 2-amino-4-nitrophenol, adaptable to the bromo-analog.

Sources

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Amino-4-bromophenol | 40925-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. UA52656C2 - Hyperazine and piperidine derivatives, a process for preparation thereof,. a pharmaceutical composition, a process for preparation of pharmaceutical composition , and a process for treatment of the central nervous system disorders - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Synthetic Architecture for 2-Amino-4-bromophenol Hydrochloride

Executive Summary

Target Molecule: 2-Amino-4-bromophenol Hydrochloride CAS (Salt): 135043-64-0 | CAS (Free Base): 40925-68-6 Molecular Formula: C₆H₆BrNO · HCl Core Application: Key intermediate for benzoxazole derivatives, antifungal agents, and heterocyclic pharmaceutical scaffolds.

This technical guide delineates the optimal synthetic pathways for this compound. Unlike generic preparations, this document focuses on the chemoselectivity challenges inherent in reducing nitro-aromatics in the presence of labile halogens (bromine). We prioritize routes that minimize hydrodehalogenation (loss of bromine) while maximizing yield and purity.

Part 1: Strategic Selection of Starting Materials

The synthesis of 2-Amino-4-bromophenol is governed by the directing effects of substituents on the benzene ring. We evaluate three primary starting materials based on cost, regioselectivity, and process safety.

Table 1: Starting Material Comparative Analysis

| Starting Material | CAS No. | Primary Pathway | Regioselectivity | Cost Efficiency | Risk Profile |

| 4-Bromophenol | 106-41-2 | Nitration | High (Ortho to OH) | High | Moderate (Nitration exotherm) |

| 2-Nitrophenol | 88-75-5 | Bromination | High (Para to OH) | High | Moderate (Bromine handling) |

| 2-Aminophenol | 95-55-6 | Protection | Low (Requires protection) | Low | High (Multi-step, oxidation risk) |

Recommendation

4-Bromophenol is the superior starting material for laboratory and pilot-scale synthesis due to the pre-installed halogen, which simplifies the regiochemistry to a single nitration step followed by a selective reduction.

Part 2: The Primary Pathway (4-Bromophenol Route)

This route leverages the ortho-directing power of the hydroxyl group to install the nitro functionality, followed by a chemoselective reduction.

Phase 1: Regioselective Nitration

Reaction: 4-Bromophenol + HNO₃

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group activates the ortho positions. The para position is blocked by Bromine.

-

Critical Parameter: Temperature control (-5°C to 0°C). Higher temperatures promote dinitration (2,6-dinitro) and oxidation.

-

Reagent Choice: Dilute nitric acid or a two-phase system (Benzene/Water) is preferred over concentrated mixed acids to prevent over-nitration.

Phase 2: Chemoselective Reduction (The Critical Step)

Reaction: 4-Bromo-2-nitrophenol + [Reductant]

-

The Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation , stripping the bromine atom to yield 2-aminophenol.

-

The Solution: Use Béchamp Reduction (Fe/HCl) or Sodium Dithionite (Na₂S₂O₄). These methods reduce the nitro group without attacking the Aryl-Bromide bond.

-

Alternative: If hydrogenation is required, use a poisoned catalyst (e.g., Pt/C sulfided or Raney-Ni doped with Fe/Cr) to inhibit C-Br hydrogenolysis.

Phase 3: Salt Formation

Reaction: Free Base + HCl(g)

-

Method: The free amine is dissolved in an anhydrous solvent (Ethanol/Ether) and treated with HCl gas or acetyl chloride/methanol to precipitate the stable hydrochloride salt.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis from 4-Bromophenol (Iron Reduction Method)

Step 1: Nitration

-

Dissolve 4-Bromophenol (17.3 g, 100 mmol) in glacial acetic acid (20 mL).

-

Cool solution to 0–5°C in an ice bath.

-

Dropwise add a solution of Nitric Acid (65%, 7.0 mL) in acetic acid (10 mL), maintaining internal temp < 10°C.

-

Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (4-Bromo-2-nitrophenol).

-

Recrystallize from Ethanol. Expected Yield: 85-90%.

Step 2: Selective Reduction (Béchamp)

-

Suspend 4-Bromo-2-nitrophenol (10.9 g, 50 mmol) in water (100 mL) containing Ammonium Chloride (1.0 g) .

-

Add Iron Powder (8.4 g, 150 mmol) in portions at 80°C.

-

Reflux for 2 hours. The yellow color should fade to colorless/grey.

-

Adjust pH to ~9 with Na₂CO₃. Filter hot to remove iron oxides.

-

Cool filtrate to precipitate crude base or extract with Ethyl Acetate.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude base in minimal dry Ethanol.

-

Add Conc. HCl (1.1 eq) or bubble HCl gas.

-

Precipitate forms immediately. Cool to 0°C, filter, and wash with cold ether.

-

Dry under vacuum. Target Purity: >98% HPLC.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and chemical flow for the synthesis, highlighting the critical "Selectivity Gate" during reduction.

Caption: Synthetic workflow comparing starting materials and the critical chemoselectivity checkpoint during nitro-reduction.

Part 5: Troubleshooting & Quality Control

Critical Process Parameters (CPP)

-

Nitration Temperature: Must remain <10°C.

-

Failure Mode: Formation of 2,6-dinitro-4-bromophenol (melting point check required).

-

-

Reduction pH: Béchamp reduction requires slightly acidic to neutral start, finishing basic.

-

Failure Mode: Incomplete reduction (red color persists) or loss of bromine (if pH is too low with active metal).

-

-

Salt Crystallization:

-

Issue: Product turns violet/black upon air exposure (oxidation).

-

Control: Perform salt formation rapidly under inert atmosphere (N₂). The HCl salt is significantly more stable than the free base.

-

Analytical Validation[1]

-

¹H NMR (DMSO-d₆): Look for the characteristic ABX system of the aromatic protons. The proton ortho to the amino group (C3-H) will show a specific doublet (approx 6.8-7.0 ppm) distinct from the meta proton.

-

Mass Spectrometry: Confirm the characteristic Bromine isotope pattern (M and M+2 peaks of equal intensity).

References

-

Vertex AI Search. (2025). Synthesis of 2-amino-4-bromophenol from 4-bromophenol. Retrieved from

-

Google Patents. (2020). CN111302956A - Preparation method of 4-bromo-2-aminophenol.[1] Retrieved from

-

MDPI. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts. Retrieved from

-

Sigma-Aldrich. (2025). 2-Amino-4-bromophenol Product Specification. Retrieved from

-

ResearchGate. (2025). Kinetics of Bromination of Nitrophenols. Retrieved from

Sources

Solubility of 2-Amino-4-bromophenol Hydrochloride in Organic Solvents

[1]

Executive Summary

This compound (CAS: 87855-72-9) is a critical halogenated aromatic intermediate used in the synthesis of dyes, agrochemicals, and pharmaceutical agents (e.g., antiviral or antifungal scaffolds).[1][2] Its solubility profile is governed by the interplay between the ionic ammonium chloride moiety and the lipophilic brominated phenol ring.

While the free base (2-Amino-4-bromophenol) exhibits moderate solubility in organic ethers and chlorinated solvents, the hydrochloride salt displays a distinct "inverted" solubility landscape—high affinity for polar protic solvents (water, methanol) and negligible solubility in non-polar hydrocarbons. Understanding this dichotomy is essential for designing efficient recrystallization and extraction protocols.

Chemical Profile & Physicochemical Drivers[1][4][5][6][7]

To predict and manipulate solubility, one must understand the structural forces at play.

| Property | Data / Characteristic | Impact on Solubility |

| IUPAC Name | 4-Bromo-2-hydroxyanilinium chloride | N/A |

| Molecular Formula | MW: 224.48 g/mol | |

| Crystal Lattice | Ionic / H-Bonded Network | High lattice energy requires high dielectric solvents for dissolution. |

| H-Bond Donors | 4 ( | Excellent solubility in H-bond accepting solvents (DMSO, MeOH). |

| Lipophilicity | LogP ~ 1.9 (Free Base) | The bromine atom adds lipophilicity, but the ionic head group dominates the salt's behavior. |

The "Solubility Switch" Mechanism

The most powerful tool for a chemist working with this compound is the ability to toggle solubility via pH.

-

Acidic/Neutral State (Salt): Soluble in water/methanol; Insoluble in Toluene/Hexane.

-

Basic State (Free Base): Insoluble in water; Soluble in Toluene/Ether/Ethyl Acetate.

Solubility Landscape

The following categorization is based on the dielectric constant (

A. Polar Protic Solvents (High Solubility)

-

Methanol (

): The primary solvent of choice. The hydroxyl group interacts with the ammonium cation, while the methyl group accommodates the aromatic ring. -

Water (

): High solubility due to ionic dissociation. However, water often retains impurities; therefore, binary mixtures (e.g., MeOH:Water 9:1) are preferred for recrystallization to balance yield and purity. -

Ethanol/Isopropanol: Solubility decreases as the alkyl chain length increases. Hot ethanol is a viable recrystallization solvent.

B. Polar Aprotic Solvents (High Solubility)

-

DMSO / DMF: Exhibits extremely high solubility due to strong cation solvation.

-

Warning: Difficult to remove (high boiling point). Use only for reactions, not for isolation/purification.

-

C. Non-Polar & Chlorinated Solvents (Low/Negligible Solubility)

-

Dichloromethane (DCM) / Chloroform: The salt is practically insoluble.

-

Toluene / Hexane: Completely insoluble. These are excellent "anti-solvents" to force precipitation of the salt from alcoholic solutions.

Visualization: Solvent Selection Logic

Caption: Decision matrix for solvent selection based on process goals (Purification vs. Reaction).

Thermodynamic Analysis & Modeling

For precise process control, solubility (

Theoretical Framework

The dissolution process is endothermic (

Where:

- : Mole fraction solubility of the salt.[3]

- : Absolute temperature (Kelvin).[4]

- : Empirical constants derived from experimental regression.

Thermodynamic Parameters

Using the van't Hoff equation , you can calculate the enthalpy and entropy of dissolution from the linear region of a

-

Interpretation: A steeper slope indicates a higher enthalpy of dissolution, meaning the solubility is more sensitive to temperature changes—ideal for cooling crystallization.

Experimental Protocols

Since specific literature data for the HCl salt is sparse, the following protocols are the standard for generating self-validated solubility data .

Protocol A: Gravimetric Determination (The "Gold Standard")

Best for: Generating solubility curves for Apelblat modeling.

-

Preparation: Add excess 2-Amino-4-bromophenol HCl to 10 mL of the target solvent (e.g., Methanol) in a jacketed glass vessel.

-

Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present (saturated solution).

-

Sampling: Stop stirring and allow phases to settle for 30 minutes.

-

Filtration: Withdraw the supernatant through a pre-heated 0.45 µm PTFE syringe filter (to prevent crystallization in the needle).

-

Drying: Weigh a clean, dry weighing dish (

). Add the filtrate ( -

Calculation:

Protocol B: Dynamic Laser Monitoring (High Throughput)

Best for: Rapidly determining the Metastable Zone Width (MSZW).

-

Setup: Place a suspension of known concentration (e.g., 0.05 g/mL) in a reactor with a turbidity probe.

-

Heating: Ramp temperature at 0.5 K/min. Record the temperature (

) where turbidity drops to zero (dissolution point). -

Cooling: Ramp temperature down at 0.5 K/min. Record the temperature (

) where turbidity spikes (nucleation point). -

Result: The difference (

) is the MSZW, critical for avoiding spontaneous nucleation during crystallization.

Practical Applications: Purification Workflow

The distinct solubility of the HCl salt allows for a highly effective purification strategy known as "Salt Formation Recrystallization."

Workflow Diagram

Caption: Purification via salt formation.[5] Impurities soluble in EtOAc remain in the mother liquor, while the pure salt precipitates.

Solvent System Recommendation for Recrystallization

If the salt itself needs further purification:

-

Solvent: Ethanol (95%)

-

Anti-Solvent: Diethyl Ether or Hexane

-

Method: Dissolve salt in minimum hot Ethanol (60°C). Cool to RT. Slowly add Ether until persistent cloudiness appears. Refrigerate at 4°C.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

-

Li, Z., et al. (2016). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Journal of Chemical Thermodynamics.[6] (Cited for methodology of Apelblat modeling on similar amino-halogenated heterocycles).

-

ResearchGate. Discussions on Purification of Amino-Pyrazoles and Phenols. (Contextual grounding for salt-break purification techniques). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Amino-4-bromophenol--hydrogen chloride (1/1) | C6H7BrClNO | CID 46738123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]

- 6. Solubility determination and thermodynamic modelling for 2-amino-4-chlorobenzoic acid in eleven organic solvents from T… [ouci.dntb.gov.ua]

Technical Whitepaper: Stability Dynamics and Preservation Protocols for 2-Amino-4-bromophenol Hydrochloride

Executive Summary

2-Amino-4-bromophenol hydrochloride (CAS 87855-72-9) is a critical halogenated aminophenol intermediate used in the synthesis of antiviral pharmacophores and high-grade dyes. While the hydrochloride salt form offers improved oxidative stability over its free base counterpart (CAS 40925-68-6), it introduces significant hygroscopic vulnerabilities.

This guide addresses the compound's dual sensitivity to oxidative dimerization and hydrolytic deprotonation . Failure to maintain strict environmental controls results in the formation of phenoxazinone impurities, rendering the material unsuitable for GMP-grade synthesis.

Chemical Identity & Physiochemical Profile[2][3][4]

Understanding the substrate's electronic properties is the first step in preventing degradation. The bromine atom at the para position to the hydroxyl group exerts an electron-withdrawing inductive effect, yet the ortho-amino group acts as a strong electron donor, creating a "push-pull" system highly susceptible to radical formation.

| Property | Specification | Critical Note |

| Chemical Name | This compound | |

| CAS Number | 87855-72-9 | Distinct from free base (40925-68-6) |

| Molecular Formula | ||

| Appearance | White to off-white crystalline powder | Fail: Pink, brown, or violet discoloration |

| Solubility | Soluble in water, MeOH; Sparingly in DCM | High water solubility accelerates hydrolysis |

| pKa (Conj.[1][2][3] Acid) | ~4.5 (Amine), ~9.5 (Phenol) | Protonation is the primary stability mechanism |

Degradation Mechanisms: The "Pink Shift"

The degradation of 2-amino-4-bromophenol HCl is not a simple decomposition but a cascade reaction triggered by the loss of the protecting proton.

The Hydrolysis-Oxidation Loop

The hydrochloride salt stabilizes the molecule by protonating the amine (

-

Hydrolysis: Moisture causes the dissociation of the salt:

-

Radical Formation: The free base (

) undergoes single-electron transfer (SET) with atmospheric oxygen or light, forming an aminophenoxyl radical. -

Dimerization: Two radicals couple to form a quinone imine, which cyclizes into 2-amino-phenoxazin-3-one derivatives (deep violet/brown chromophores).

Pathway Visualization

Figure 1: The degradation cascade from stable salt to colored impurity, triggered by moisture and oxygen.

Storage & Handling Protocols

To arrest the pathway described above, a "Defense in Depth" strategy is required.

Environmental Control Hierarchy

| Parameter | Standard Protocol | Rationale |

| Atmosphere | Argon (Ar) > Nitrogen (N2) | Argon is heavier than air, providing a better "blanket" in opened containers than Nitrogen. |

| Temperature | 2°C to 8°C | Slows kinetic rate of hydrolysis and radical propagation. |

| Humidity | < 10% RH | Prevents the initial salt dissociation step. |

| Light | Amber Glass / Foil Wrap | UV light catalyzes the SET (Single Electron Transfer) oxidation step. |

The "Schlenk-to-Storage" Workflow

For research and scale-up applications, the following handling protocol ensures integrity:

-

Receipt: Upon arrival, inspect the bottle for any discoloration through the glass bottom. If pink, reject.

-

Aliquotting: Do not store the bulk container in a fridge that is frequently opened (condensation risk). Instead, aliquot the material inside a glovebox or under a cone of Argon into single-use vials.

-

Sealing: Use Parafilm® over caps, or preferably, store vials inside a secondary desiccator containing activated silica gel or

. -

Thawing: Before opening a cold vial, allow it to equilibrate to room temperature for 30 minutes. This is critical. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, triggering immediate degradation.

Figure 2: Cyclic workflow for handling hygroscopic aminophenol salts to prevent condensation-induced degradation.

Quality Control & Re-validation

If the material has been stored for >6 months or shows slight discoloration, perform the following validation before committing it to a synthesis.

Quick Solubility Test

Dissolve 10 mg in 1 mL of degassed Methanol.

-

Pass: Clear, colorless solution.

-

Fail: Pink or tea-colored solution (indicates >1% oxidation).

Quantitative Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: 254 nm (aromatic) and 500 nm (specific for phenoxazinone impurities).

-

Acceptance Criteria: Purity > 98.0%; Impurities at 500 nm < 0.1%.

Emergency Stabilization

If you must use slightly degraded material (light pink) for a non-critical reaction:

-

Recrystallization: Dissolve in minimum hot Ethanol containing 1% HCl. Add activated charcoal, filter hot under Argon, and cool to crystallize.

-

Scavenging: Add a small amount of Sodium Metabisulfite (

) or Ascorbic Acid to your reaction mixture to scavenge free radicals generated by the impurity.

References

-

Kashni, M., et al. (2022).[3] Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Amino-4-bromophenol.[4] Retrieved from [Link]

Sources

- 1. 2-AMINO-4-BROMOPHENOL HCL | 87855-72-9 [sigmaaldrich.com]

- 2. Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-氨基-4-溴酚 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Safe Handling and Utilization of 2-Amino-4-bromophenol Hydrochloride

Executive Summary: The Chemical Context

2-Amino-4-bromophenol hydrochloride (CAS: 87855-72-9) is a high-value scaffold in medicinal chemistry, primarily serving as a precursor for benzoxazoles, benzoxazinones, and antifungal pharmacophores. While the hydrochloride salt offers improved stability over its free base (CAS: 40925-68-6), it retains significant handling challenges.

This guide moves beyond standard Safety Data Sheets (SDS) to address the mechanistic risks —specifically the compound's susceptibility to oxidative degradation into quinone imines and its potential for causing methemoglobinemia.

Physicochemical Profile & Stability

Understanding the physical nature of the compound is the first line of defense. The hydrochloride salt is designed to protonate the amine, reducing its nucleophilicity and retarding oxidation; however, it is not immune to degradation.

Table 1: Technical Specifications

| Property | Data | Operational Implication |

| CAS (HCl Salt) | 87855-72-9 | Use this for specific inventory tracking. |

| Formula | C₆H₆BrNO · HCl | Acidic nature upon dissolution. |

| Molecular Weight | 224.48 g/mol | Essential for stoichiometry (vs. 188.02 free base). |

| Appearance | Off-white to grey powder | Self-Validation: If brown/black, significant oxidation has occurred. |

| Solubility | Water, Methanol, DMSO | Hygroscopic; keep containers tightly sealed. |

| pKa (Amine) | ~5.5 (estimated) | Weak base; deprotonation requires mild base (e.g., NaHCO₃). |

| Storage | 2–8°C, Inert Gas | Critical: Light and air sensitive. |

Toxicology & Risk Assessment: The "Why"

Safety protocols are often ignored because the mechanism of toxicity is misunderstood.

The Oxidative Hazard (Quinone Imine Formation)

The primary instability arises from the oxidation of the p-aminophenol motif. Upon exposure to air and light, the compound loses protons and electrons to form quinone imines . These are electrophilic Michael acceptors that can covalently bind to cellular proteins (skin sensitization) or DNA.

Systemic Toxicity: Methemoglobinemia

Like many aniline derivatives, 2-amino-4-bromophenol can induce methemoglobinemia.

-

Absorption: The compound enters the bloodstream (via inhalation or skin contact).

-

Metabolism: It is N-hydroxylated by cytochrome P450 enzymes.

-

Effect: This metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot transport oxygen.

Diagram: Degradation & Toxicity Pathway

The following logic flow illustrates why inert handling is mandatory.

Caption: Mechanistic pathway showing how air exposure leads to reactive electrophiles (Quinone Imines), necessitating inert storage.

Strategic Handling Protocol

This protocol uses a Self-Validating System : at each step, the user verifies the integrity of the compound.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 minimum; P100/HEPA if handling >1g of dry powder outside a hood.

-

Hands: Double nitrile gloves (0.11 mm minimum). Latex is permeable to phenols.

-

Eyes: Chemical splash goggles.

Storage & Retrieval

-

Validation: Before opening, check the solid's color.

-

White/Grey: Pass. Proceed.

-

Brown/Black: Fail. Purify or discard.

-

-

Environment: Store in a desiccator or glovebox at 2–8°C.

-

Opening: Allow the bottle to warm to room temperature before opening to prevent water condensation (hygroscopy).

Weighing & Solubilization

Objective: Minimize static charge and air exposure.

-

Preparation: Tare a dark amber vial flushed with Nitrogen/Argon.

-

Transfer: Use a chemically resistant spatula (PTFE coated). Do not use metal spatulas if the coating is scratched (acidic salt can react with iron/steel).

-

Dissolution:

-

Add solvent (MeOH/Water) slowly.

-

Note: The dissolution is endothermic, but subsequent neutralization (if performing a coupling reaction) will be exothermic.

-

-

Neutralization (Critical Step):

-

If using the HCl salt in a reaction requiring the free amine (e.g., amide coupling), add the base (TEA, DIPEA, Carbonate) in situ at 0°C.

-

Warning: Rapid addition of base to the HCl salt can generate heat and locally high pH, accelerating oxidation (darkening).

-

Experimental Workflow: Suzuki-Miyaura Coupling

A common application is coupling the bromine handle to an aryl boronic acid.

Diagram: Safe Reaction Setup

Caption: Step-by-step workflow for using 2-Amino-4-bromophenol HCl in cross-coupling, emphasizing the timing of base addition.

Emergency Response & Waste Management

Spill Management

-

Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water/detergent), then scoop into a bag.

-

Decontamination: Clean surface with a dilute sodium ascorbate or sodium bisulfite solution. Scientific Rationale: These are reducing agents that reverse/prevent the oxidation of the phenol to the colored quinone.

Waste Disposal

-

Segregation: Must be classified as Halogenated Organic Waste .

-

Labeling: Explicitly mark "Phenolic" and "Acidic" (due to HCl).

-

Incompatibility: Do not mix with strong oxidizers (nitric acid) or strong bases in the waste stream to avoid exotherms.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 351840, 2-Amino-4-bromophenol. Retrieved January 28, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.).[9] Registration Dossier: Halogenated Aminophenols.[9] Retrieved January 28, 2026, from [Link]

Sources

- 1. biochemopharma.fr [biochemopharma.fr]

- 2. tcichemicals.com [tcichemicals.com]

- 3. P-AMINOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nj.gov [nj.gov]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. cochise.edu [cochise.edu]

- 9. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-Amino-4-bromophenol vs. 2-Amino-4-bromophenol Hydrochloride

[1]

Executive Summary

2-Amino-4-bromophenol (CAS 40925-68-6) is a bifunctional intermediate critical in the synthesis of benzoxazoles, antiviral agents, and conductive polymers.[1] However, its free base form is susceptible to oxidative degradation (darkening) upon air exposure.

The Hydrochloride salt (CAS 87855-72-9) serves as a stabilized "storage form." It offers superior shelf-life and water solubility but requires in situ or prior neutralization to restore the nucleophilicity of the amine for coupling reactions. This guide details the physicochemical differences and provides validated protocols for interconversion and application.[1]

Chemical & Physical Characterization[2][3][4][5][6][7][8][9]

The choice between the free base and the salt dictates solvent selection and handling protocols.

| Feature | 2-Amino-4-bromophenol (Free Base) | This compound (Salt) |

| CAS Number | 40925-68-6 | 87855-72-9 |

| Formula | C₆H₆BrNO | C₆H₆BrNO[1] · HCl |

| Molecular Weight | 188.02 g/mol | 224.48 g/mol |

| Appearance | White to grey/brown crystalline solid (darkens on oxidation) | White to off-white crystalline powder |

| Melting Point | 135–140 °C | >200 °C (often decomposes) |

| Solubility (Water) | Low (Slightly soluble) | High (Freely soluble) |

| Solubility (Organic) | Soluble in EtOH, Et₂O, DMSO | Limited solubility in non-polar solvents |

| pKa (Approx) | ~9.19 (Phenolic OH), ~4.0 (Anilinium) | ~4.0 (Protonated Amine) |

| Stability | Oxidation Sensitive (Store under inert gas) | Stable (Resistant to air oxidation) |

Key Insight: The free base exists as a zwitterion in neutral aqueous solution but is predominantly non-ionic in organic solvents, facilitating organic synthesis. The hydrochloride salt locks the amine as an ammonium ion (

Synthesis & Manufacturing Workflows

Synthesis Pathways

The industrial route typically involves the reduction of 2-nitro-4-bromophenol. The salt form is generated downstream to precipitate the product from the reaction mixture, ensuring high purity.

Figure 1: Synthetic pathway from 4-bromophenol to the amine free base and its hydrochloride salt.

Mechanistic Considerations

-

Free Base: The amino group (

) is a strong electron donor (activator), making the ring susceptible to electrophilic aromatic substitution and oxidation. -

Hydrochloride: Protonation (

) converts the activating amino group into a deactivating, meta-directing group. This prevents "black tar" formation during storage but necessitates a base (e.g.,

Experimental Protocols

Protocol A: Conversion of Hydrochloride Salt to Free Base

Use this protocol when the reaction requires a free nucleophile and the reaction conditions are not basic enough to deprotonate the salt in situ.

Materials:

-

2-Amino-4-bromophenol HCl (10 mmol, 2.24 g)

-

Saturated

solution (50 mL) -

Ethyl Acetate (EtOAc) (3 x 30 mL)

-

Brine,

Procedure:

-

Dissolution: Suspend the hydrochloride salt in 20 mL of water.

-

Neutralization: Slowly add saturated

while stirring until gas evolution ceases and pH reaches ~8-9. The solution will become cloudy as the free base precipitates or forms an oil. -

Extraction: Extract the aqueous mixture with EtOAc (3 x 30 mL).

-

Drying: Wash combined organics with brine, dry over anhydrous

, and filter. -

Isolation: Concentrate under reduced pressure (rotary evaporator) at <40°C.

-

Note: The resulting solid is oxidation-sensitive. Use immediately or store under Argon.

-

Protocol B: Suzuki-Miyaura Coupling using the Hydrochloride Salt

This protocol demonstrates how to use the stable salt directly by adding an extra equivalent of base.

Target Reaction: Synthesis of 4-aryl-2-aminophenol derivatives.

Reagents:

-

2-Amino-4-bromophenol HCl (1.0 eq)

-

Arylboronic acid (1.2 eq)

- (0.05 eq)

- (3.0 eq) – Note: 1 eq neutralizes the HCl, 2 eq for the coupling.

-

Solvent: Dioxane/Water (4:1)

Procedure:

-

Charge: To a reaction vial, add the amine salt, boronic acid, and palladium catalyst.

-

Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvent & Base: Add degassed solvent and the

(dissolved in the water portion or added as solid). -

Reaction: Heat to 80-90°C for 4-12 hours.

-

Workup: Cool, dilute with water, neutralize to pH ~7 (careful not to over-acidify), and extract with EtOAc.

Reactivity & Equilibrium Logic

Understanding the protonation state is vital for reaction success.

Figure 2: The equilibrium between stability (salt) and reactivity (free base).

Handling, Storage & Safety[6]

-

Oxidation: The free base turns brown/black due to the formation of quinone imine species.

-

Recommendation: Store the free base under Nitrogen at 2-8°C.

-

-

Hygroscopicity: The hydrochloride salt can be hygroscopic. Store in a desiccator.

-

Safety: Both forms are irritants.[2] The free base is toxic if swallowed (H302) and causes skin/eye irritation (H315/H319).

-

PPE:[1] Wear nitrile gloves and safety goggles. Use a fume hood to avoid dust inhalation.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351840, 2-Amino-4-bromophenol. Retrieved from [Link]

-

Google Patents. US20130315825A1 - Tricyclic heteroaromatic compounds as alpha-synuclein ligands.[1] (Demonstrates usage of HCl salt in synthesis). Retrieved from

Technical Guide: Reactivity of 2-Amino-4-bromophenol Hydrochloride with Electrophiles

[1]

Molecular Profile & Activation Strategy

This compound (CAS: 15470-39-0 / Free base: 40925-68-6) is a stable salt form of an electron-rich aminophenol.[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of its functional groups: a nucleophilic amine, a nucleophilic phenol, and an electrophilic aryl bromide handle (for downstream cross-coupling).[1]

The "Salt-to-Base" Activation

The hydrochloride salt is chemically inert toward electrophiles until the amine is deprotonated.[1] In synthesis, the "free base" is rarely isolated due to oxidative instability (browning/polymerization).[1] Instead, it is generated in situ.[1]

Standard Activation Protocol:

-

Reagent: Organic base (Triethylamine, DIPEA) or inorganic base (K₂CO₃, NaHCO₃).[1]

-

Stoichiometry: Requires ≥1.0 equivalent of base to neutralize HCl.[1]

-

Solvent Compatibility:

Regioselectivity (The Ambident Nucleophile)

Once neutralized, the molecule presents two nucleophilic sites.

-

Kinetic Control (N-Attack): The nitrogen atom (amine) is softer and more nucleophilic than the oxygen (phenol).[1] Reaction with acid chlorides or anhydrides at low temperatures (0°C) selectively yields the amide .[1]

-